molecular formula C15H19NO3S B6713758 Methyl 1-(2-methyl-3-methylsulfanylpropanoyl)-2,3-dihydroindole-5-carboxylate

Methyl 1-(2-methyl-3-methylsulfanylpropanoyl)-2,3-dihydroindole-5-carboxylate

Cat. No.: B6713758
M. Wt: 293.4 g/mol
InChI Key: MBDGNZWLVXINGH-UHFFFAOYSA-N
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Description

Methyl 1-(2-methyl-3-methylsulfanylpropanoyl)-2,3-dihydroindole-5-carboxylate is an organic compound that belongs to the class of dihydroindoles This compound is characterized by its complex structure, which includes a methylsulfanyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-methyl-3-methylsulfanylpropanoyl)-2,3-dihydroindole-5-carboxylate typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a methylsulfanyl group.

    Esterification: The carboxylate ester is formed through esterification reactions, typically involving the reaction of a carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, Methyl 1-(2-methyl-3-methylsulfanylpropanoyl)-2,3-dihydroindole-5-carboxylate is studied for its potential biological activities. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal properties are of interest, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials. Its unique properties may make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism by which Methyl 1-(2-methyl-3-methylsulfanylpropanoyl)-2,3-dihydroindole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2-methyl-3-methylsulfanylpropanoyl)pyrrolidine-2-carboxylate
  • 2-Pentanone, 3-methyl-

Uniqueness

Compared to similar compounds, Methyl 1-(2-methyl-3-methylsulfanylpropanoyl)-2,3-dihydroindole-5-carboxylate stands out due to its indole core, which is a common motif in many biologically active molecules. This structural feature may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 1-(2-methyl-3-methylsulfanylpropanoyl)-2,3-dihydroindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-10(9-20-3)14(17)16-7-6-11-8-12(15(18)19-2)4-5-13(11)16/h4-5,8,10H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDGNZWLVXINGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC)C(=O)N1CCC2=C1C=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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